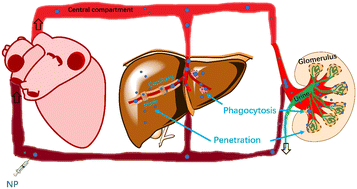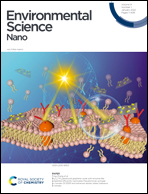Clearance of nanoparticles from blood: effects of hydrodynamic size and surface coatings†
Environmental Science: Nano Pub Date: 2023-12-14 DOI: 10.1039/D3EN00812F
Abstract
The distribution of nanoparticles (NPs) in the human body is associated with the development of nano-medicines and nanotoxicity. Physiologically based pharmacokinetic (PBPK) tools can simulate the distribution and elimination of NPs but are primarily dependent on experimental data. Models involving NP size and surface coating as parameters for estimating the clearance of NPs from blood are beneficial to the extension application of PBPK models. To this end, we first collected intravenous kinetic data on the blood distribution of 19 types of NPs for model parameterization and then collected 20 types of NPs for validation. Rate constants for clearance from blood were obtained by fitting the collected data to one- and two-compartment kinetics. A generic model (NP size-based) for estimation of rate constants was developed based on collision and diffusion behavior driven by NP size. NPs with a hydrodynamic diameter of 20 nm have the highest clearance rate constant via penetration and phagocytosis pathways. An extended model (NP size- and surface coating-based) was built to estimate rate constants of various NPs by calculating van der Waals energy between NPs and macrophages. Nearly 3/4 of the validation data are within 95% confidence intervals, indicating that our generic and extended models can be applied to NPs with different sizes and surface modifications.


Recommended Literature
- [1] Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties
- [2] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [3] Contents list
- [4] Progress in the mechanical modulation of cell functions in tissue engineering
- [5] Inside back cover
- [6] On the mechanism of nitrogen photofixation at nanostructured iron titanate films†
- [7] Effect of high pressure on relaxation dynamics and crystallization kinetics of chiral liquid crystal in its smectic phase†
- [8] Universality in size-driven evolution towards bulk polarizability of metals†
- [9] Construction of a hierarchical BiOBr/C3N4 S-scheme heterojunction for selective photocatalytic CO2 reduction towards CO†
- [10] The co-reactant role during plasma enhanced atomic layer deposition of palladium†

Journal Name:Environmental Science: Nano
Research Products
-
CAS no.: 102185-16-0
-
CAS no.: 141807-57-0









